Carindacillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Carindacillin or Carbenicillin isdanyl was an oral penicillin prodrug of [carbenicillin] marketed by Pfizer as Geocillin. It is no longer marketed in the United States.

Carbenicillin Indanyl is the indanyl ester of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Following absorption, carbenicillin indanyl is rapidly hydrolyzed to the active carbenicillin, which binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.

Carindacillin, also known as carbenicillin indanyl, is a semisynthetic penicillin antibiotic that serves as a prodrug for carbenicillin. Its chemical formula is C26H26N2O6S, and it has a molar mass of 494.56 g/mol. Carindacillin is primarily used for its antibacterial properties, targeting a variety of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli . The compound was marketed in the United States under the brand name Geocillin but has been withdrawn from the market since 2008 .

Carindacillin undergoes hydrolysis in the gastrointestinal tract to form carbenicillin shortly after oral administration. This reaction is facilitated by esterases present in the body, which cleave the indanyl ester bond, releasing the active antibiotic . The mechanism of action involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins, thus disrupting the structural integrity of bacterial cells .

The primary biological activity of carindacillin lies in its ability to inhibit bacterial growth. It targets penicillin-binding proteins that are crucial for synthesizing and maintaining the bacterial cell wall. The compound exhibits broad-spectrum antibacterial activity against various pathogens, making it effective for treating infections such as urinary tract infections and prostatitis . Common adverse effects include gastrointestinal disturbances like nausea and diarrhea .

Carindacillin can be synthesized through several methods involving the modification of carbenicillin. One common approach is to react carbenicillin with indanol in the presence of a coupling agent to form the indanyl ester. This method allows for controlled synthesis while ensuring that the resultant compound retains its prodrug characteristics . The synthesis typically involves steps such as:

- Formation of Carbenicillin: Starting from 6-aminopenicillanic acid.

- Esterification: Reacting carbenicillin with indanol.

- Purification: Isolating carindacillin through crystallization or chromatography.

Carindacillin was primarily used in clinical settings for treating bacterial infections, particularly those caused by susceptible strains of bacteria. Its applications included:

- Urinary Tract Infections: Effective against common pathogens.

- Prostatitis: Used in adult patients for treatment.

Although it is no longer marketed, understanding its applications remains relevant for historical context within antibiotic therapy .

Carindacillin has been studied for its interactions with other medications. Notably, it may enhance the anticoagulant effects of phenprocoumon, necessitating careful monitoring when co-administered . Additionally, its efficacy can be reduced when taken alongside certain drugs like picosulfuric acid .

Several compounds share structural or functional similarities with carindacillin. Here are some noteworthy comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Carbenicillin | Same core structure | Broad-spectrum antibiotic | Directly inhibits cell wall synthesis |

| Ampicillin | Similar beta-lactam | Antibiotic for respiratory infections | More effective against Gram-positive bacteria |

| Ticarcillin | Related penicillin | Broad-spectrum antibiotic | Enhanced activity against Pseudomonas species |

| Piperacillin | Similar beta-lactam | Antibiotic for complicated infections | Extended spectrum due to beta-lactamase stability |

Carindacillin's uniqueness lies in its prodrug form, which allows for better oral bioavailability compared to some other penicillins .

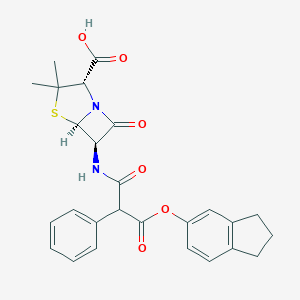

Carindacillin, also known as carbenicillin indanyl, is a penicillin antibiotic with a complex molecular structure [1] [2]. The compound has a molecular formula of C26H26N2O6S, with a molecular weight of 494.56 g/mol [3] [5]. The elemental composition of carindacillin reveals a specific distribution of atoms, with carbon constituting 63.14%, hydrogen 5.30%, nitrogen 5.66%, oxygen 19.41%, and sulfur 6.48% of the total molecular weight [5] [6].

The molecular structure of carindacillin is characterized by its relatively high molecular weight compared to other penicillin derivatives, which is attributed to the presence of the indanyl ester group in its chemical structure [4] [7]. This molecular weight analysis is crucial for understanding the compound's pharmacokinetic properties and its behavior in biological systems [2] [9].

| Property | Value |

|---|---|

| Molecular Formula | C26H26N2O6S |

| Molecular Weight | 494.56 g/mol |

| Percent Composition | C 63.14%, H 5.30%, N 5.66%, O 19.41%, S 6.48% |

Structural Characteristics of the Penicillin Nucleus

The penicillin nucleus forms the core structural component of carindacillin, which is derived from 6-aminopenicillanic acid [7] [16]. This nucleus consists of a fused ring system comprising a four-membered beta-lactam ring and a five-membered thiazolidine ring containing a sulfur atom [17] [20]. The beta-lactam ring contains a strained amide bond that is critical to the compound's biological activity [16] [18].

The penicillin nucleus in carindacillin is characterized by its 4-thia-1-azabicyclo[3.2.0]heptane system, which forms the bicyclic core structure [3] [8]. A distinctive feature of this nucleus is the presence of two methyl groups at the C-3 position of the thiazolidine ring, which contribute to the compound's stability and stereochemical properties [7] [20].

The structural integrity of the beta-lactam ring is particularly significant as it contains the reactive amide bond that is essential for the compound's mechanism of action [16] [20]. The fusion of the beta-lactam and thiazolidine rings creates a rigid bicyclic system that maintains the specific three-dimensional orientation required for biological activity [18] [20].

| Structural Feature | Description |

|---|---|

| Core Structure | Penicillin nucleus (6-aminopenicillanic acid) |

| Beta-Lactam Ring | Four-membered ring containing the amide bond |

| Thiazolidine Ring | Five-membered ring containing sulfur atom |

| Ring Fusion | Fused bicyclic system with beta-lactam and thiazolidine rings |

| Substituents | Dimethyl groups at C-3 position of thiazolidine ring |

| Bicyclic System | 4-thia-1-azabicyclo[3.2.0]heptane system |

Chemical Composition and IUPAC Nomenclature

The chemical composition of carindacillin includes several functional groups that contribute to its overall structure and reactivity [2] [5]. The compound contains two aromatic systems: a phenyl ring and an indanyl group, which are connected to the penicillin nucleus through specific chemical linkages [3] [10]. The indanyl group is attached via an ester bond to the side chain, while the phenyl group is directly connected to the carbon adjacent to the carbonyl group in the side chain [4] [11].

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, carindacillin is systematically named as (2S,5R,6R)-6-[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [4] [8]. Alternative IUPAC names include (2S,5R,6R)-6-{[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3] [6].

The Chemical Abstracts Service (CAS) name for carindacillin is (2S,5R,6R)-6-[[3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-1,3-dioxo-2-phenylpropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [5] [8]. Additional names include N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl)-2-phenylmalonamic acid 1-(5-indanyl) ester and 6-[2-(5-indanyloxycarbonyl)phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [5] [10].

| Type | Nomenclature |

|---|---|

| IUPAC Name | (2S,5R,6R)-6-[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Alternative IUPAC Name | (2S,5R,6R)-6-{[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| CAS Name | (2S,5R,6R)-6-[[3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-1,3-dioxo-2-phenylpropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Additional Names | N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl)-2-phenylmalonamic acid 1-(5-indanyl) ester |

Physical Properties and Solubility Profile

Carindacillin exists as a white to light yellow solid at room temperature, typically in the form of a powder or crystalline substance [5] [9]. The compound has a well-defined melting point range of 207-213°C, which is characteristic of its crystalline structure [5] [10]. The boiling point of carindacillin is approximately 812.5°C at standard pressure (760 mmHg), indicating its thermal stability [10] [3].

The density of carindacillin is approximately 1.44 g/cm³, which is relatively high compared to many organic compounds [10] [3]. This density value reflects the compact arrangement of atoms within the molecular structure, particularly due to the presence of aromatic rings and the fused ring system of the penicillin nucleus [3] [8].

Regarding solubility, carindacillin demonstrates variable solubility profiles in different solvents [5] [9]. It exhibits high solubility in dimethyl sulfoxide (DMSO), with a solubility value of approximately 250 mg/mL (483.99 mM) [9] [3]. The compound is also soluble in water, which is an important characteristic for its pharmaceutical applications [9] [5]. The solubility profile of carindacillin is influenced by its chemical structure, particularly the presence of both hydrophilic groups (carboxylic acid) and hydrophobic moieties (aromatic rings) [3] [8].

| Property | Value |

|---|---|

| Physical State | Solid (powder/crystal) |

| Melting Point | 207-213°C |

| Boiling Point | 812.5°C at 760 mmHg |

| Flash Point | 445.2°C |

| Density | 1.44 g/cm³ |

| Solubility in DMSO | 250 mg/mL (483.99 mM) |

| Solubility in Water | Soluble |

Stereochemical Configuration and Isomerism

Carindacillin possesses a complex stereochemical profile with four stereogenic centers, three of which have defined configurations [12] [3]. The stereochemical notation for carindacillin is (2S,5R,6R), indicating the absolute configurations at positions C-2, C-5, and C-6 of the molecule [11] [12]. Specifically, the carbon at position C-2 has an S configuration, while the carbons at positions C-5 and C-6 have R configurations [12] [4].

The stereochemistry at these positions is critical for the compound's biological activity and molecular recognition properties [12] [18]. The fourth stereogenic center, located in the side chain (phenylacetamido group), remains undefined in most structural descriptions of carindacillin [12] [3]. This undefined stereocenter contributes to the existence of isomers of carindacillin [12] [23].

Carindacillin exhibits both geometric and optical isomerism due to its multiple stereogenic centers and rigid molecular structure [12] [13]. The presence of these isomers is significant from both chemical and biological perspectives, as different stereoisomers may exhibit varying biological activities and physicochemical properties [13] [18].

The stereochemical configuration of carindacillin, particularly the (2S,5R,6R) arrangement, is essential for its proper molecular recognition and interaction with target sites [12] [18]. This specific stereochemical arrangement is maintained by the rigid bicyclic system of the penicillin nucleus, which constrains the molecule into a defined three-dimensional structure [18] [20].

| Aspect | Description |

|---|---|

| Stereogenic Centers | Four stereogenic centers with three defined configurations |

| Configuration at C-2 | S configuration (absolute configuration) |

| Configuration at C-5 | R configuration (absolute configuration) |

| Configuration at C-6 | R configuration (absolute configuration) |

| Undefined Stereocenter | One stereocenter in the side chain (phenylacetamido group) |

| Stereochemical Notation | (2S,5R,6R) in standard nomenclature |

| Isomerism Type | Contains both geometric and optical isomerism |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Drug Indication

FDA Label